molecular formula C8H12N2O4S B13551743 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide

Cat. No.: B13551743
M. Wt: 232.26 g/mol
InChI Key: KDZGJKPEHOMHRG-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide is a chemical compound that features a maleimide group attached to a butane sulfonamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide typically involves the reaction of maleic anhydride with a suitable amine to form the maleimide intermediate. This intermediate is then reacted with a sulfonamide derivative to yield the final product. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalysts: Acid catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The maleimide group can be oxidized to form corresponding imides.

    Reduction: Reduction reactions can convert the maleimide group to succinimide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products Formed

    Oxidation: Formation of imides.

    Reduction: Formation of succinimide derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive maleimide group.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide involves its interaction with biological targets through the maleimide and sulfonamide groups. The maleimide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butane sulfonamide chain.

    2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains an acetic acid group instead of a butane sulfonamide chain.

    5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid: Features a pentanoic acid group instead of a butane sulfonamide chain.

Uniqueness

The uniqueness of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-1-sulfonamide lies in its combination of the maleimide and sulfonamide groups, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butane-1-sulfonamide

InChI

InChI=1S/C8H12N2O4S/c9-15(13,14)6-2-1-5-10-7(11)3-4-8(10)12/h3-4H,1-2,5-6H2,(H2,9,13,14)

InChI Key

KDZGJKPEHOMHRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCS(=O)(=O)N

Origin of Product

United States

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